Acetanilide, 2'-acetonyl-
CAS No.: 14300-15-3
Cat. No.: VC20972915
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14300-15-3 |
---|---|
Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 g/mol |
IUPAC Name | N-[2-(2-oxopropyl)phenyl]acetamide |
Standard InChI | InChI=1S/C11H13NO2/c1-8(13)7-10-5-3-4-6-11(10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) |
Standard InChI Key | GMFKXTWKFHPRQV-UHFFFAOYSA-N |
SMILES | CC(=O)CC1=CC=CC=C1NC(=O)C |
Canonical SMILES | CC(=O)CC1=CC=CC=C1NC(=O)C |
Chemical Identity and Basic Properties
Acetanilide, 2'-acetonyl- is an acetanilide derivative with a 2-oxopropyl substituent at the ortho position of the phenyl ring. The compound is characterized by both amide and ketone functional groups, giving it versatile chemical reactivity profiles.
Identification Data
The following table summarizes the key identification parameters for Acetanilide, 2'-acetonyl-:
Physical and Chemical Properties
Structural Features and Reactivity
The reactivity of Acetanilide, 2'-acetonyl- is determined by its key functional groups:
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The amide group (-NHCOCH₃) can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine.
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The ketone group in the acetonyl substituent can participate in various carbonyl reactions including reduction, oxidation, and nucleophilic addition.
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The aromatic ring can undergo electrophilic aromatic substitution, with regioselectivity influenced by the existing substituents .
The proximity of the acetonyl group to the acetamide function may also enable intramolecular interactions, potentially affecting the compound's conformational preferences.
Synthesis Methods
Acetylation of Substituted Anilines
The most straightforward approach would involve the acetylation of 2-(2-oxopropyl)aniline with acetylating agents such as acetic anhydride:
2-(2-oxopropyl)aniline + (CH₃CO)₂O → N-[2-(2-oxopropyl)phenyl]acetamide + CH₃COOH
This approach mirrors the general preparation of acetanilides, which typically involves the reaction of acetic anhydride with the corresponding aniline derivative .
Palladium-Catalyzed Functionalization
Research indicates that acetanilide can undergo palladium-catalyzed cross-coupling reactions to form ortho-acylacetanilide derivatives . This suggests a potential synthetic route involving:
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Palladium-catalyzed coupling of acetanilide with appropriate reagents to introduce the acetonyl group at the ortho position
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Optimization of reaction conditions to improve selectivity and yield
Purification Methods
The purification of acetanilide derivatives typically involves recrystallization from appropriate solvents. For related compounds such as nitroacetanilides, recrystallization from ethanol has been employed to separate ortho and para isomers . Similar approaches might be applicable for the purification of Acetanilide, 2'-acetonyl-.
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometric analysis of Acetanilide, 2'-acetonyl- reveals distinctive fragmentation patterns:
Nuclear Magnetic Resonance
Based on related acetanilide studies, we can anticipate the following key signals in the ¹H NMR spectrum of Acetanilide, 2'-acetonyl-:
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Amide proton: ~7.5-8.5 ppm (potentially influenced by hydrogen bonding)
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Aromatic protons: ~6.8-7.8 ppm (complex pattern due to ortho substitution)
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Methylene protons of the acetonyl group: ~3.5-4.0 ppm
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Methyl protons of the acetyl group: ~2.0-2.2 ppm
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Methyl protons of the acetonyl group: ~2.1-2.3 ppm
Studies on related 2'-substituted acetanilides suggest that the presence of substituents at the ortho position can significantly influence the chemical shifts, particularly due to intramolecular hydrogen bonding and conformational effects .
Applications and Research Significance
Industrial Relevance
The potential industrial applications of Acetanilide, 2'-acetonyl- include:
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Pharmaceutical Intermediates: As a building block for the synthesis of pharmaceutical compounds, particularly those requiring selective functionalization of aromatic rings.
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Dye Industry: Acetanilide derivatives have historical importance in dye chemistry and can serve as intermediates in the synthesis of colorants .
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Chemical Research: The compound is designated "For research use only", highlighting its primary application in laboratory settings.
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